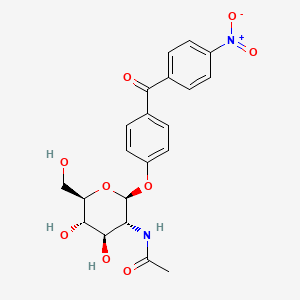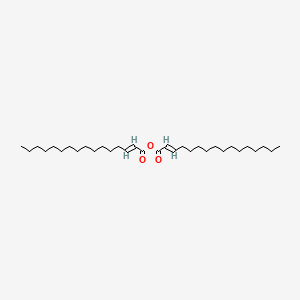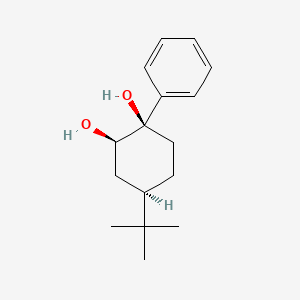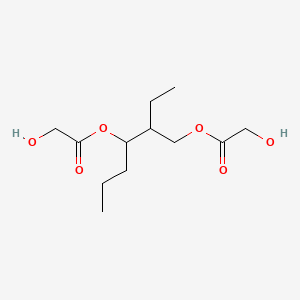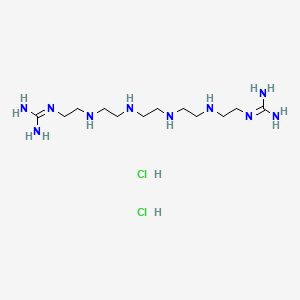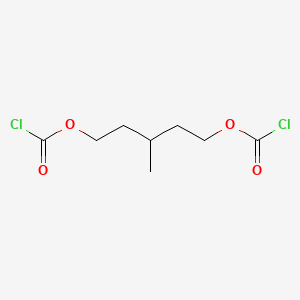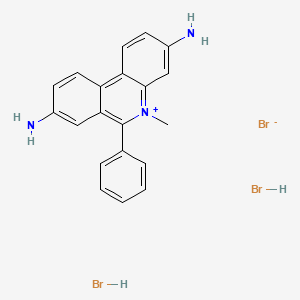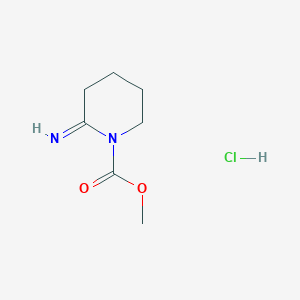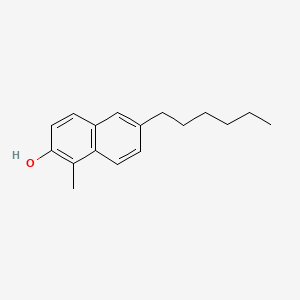
2-Naphthol, 6-hexyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthol, 6-hexyl-1-methyl- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . This compound is characterized by the presence of a hexyl group at the 6th position and a methyl group at the 1st position on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 6-hexyl-1-methyl- can be achieved through various organic transformations. One common method involves the alkylation of 2-naphthol with hexyl and methyl groups under specific conditions. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Industrial Production Methods: Industrial production of 2-naphthol typically involves a two-step process that begins with the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . This method can be adapted for the production of 2-Naphthol, 6-hexyl-1-methyl- by introducing the appropriate alkylating agents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthol, 6-hexyl-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives .
Applications De Recherche Scientifique
2-Naphthol, 6-hexyl-1-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Naphthol, 6-hexyl-1-methyl- involves its interaction with specific molecular targets and pathways. The electron-rich aromatic framework allows it to participate in various biochemical reactions, leading to the formation of bioactive compounds. These interactions can modulate cellular processes, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Naphthol: A closely related compound with a hydroxyl group at the 2-position.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.
2-Naphthol, 6-hexyl-: A derivative with a hexyl group at the 6th position.
Uniqueness: 2-Naphthol, 6-hexyl-1-methyl- is unique due to the presence of both hexyl and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This structural modification allows for the synthesis of novel compounds with enhanced biological and industrial applications .
Propriétés
Numéro CAS |
17324-15-1 |
|---|---|
Formule moléculaire |
C17H22O |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
6-hexyl-1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C17H22O/c1-3-4-5-6-7-14-8-10-16-13(2)17(18)11-9-15(16)12-14/h8-12,18H,3-7H2,1-2H3 |
Clé InChI |
UWARPDDHXBUZGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


